molecular formula C16H13BrN4O3 B12316388 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B12316388
M. Wt: 389.20 g/mol
InChI Key: BDLNALUQJNZQQE-YRNVUSSQSA-N
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Description

3-[3-(4-Bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a pyrazole-based compound characterized by a 4-bromophenyl substituent at the pyrazole ring’s 3-position, a 2-carbamoylethyl group at the 1-position, and a 2-cyanoprop-2-enoic acid moiety at the 4-position. Pyrazole derivatives are widely studied for their structural versatility and biological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C16H13BrN4O3

Molecular Weight

389.20 g/mol

IUPAC Name

(E)-3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)/b11-7+

InChI Key

BDLNALUQJNZQQE-YRNVUSSQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)Br

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Br

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation and Functionalization

The most efficient synthesis route involves microwave-assisted cyclocondensation followed by sequential functionalization.

Key Steps:

  • Pyrazole Core Formation :

    • React 4-bromophenylacetophenone with hydrazine hydrate in acetic acid under microwave irradiation (375 W, 5 min).
    • Yields 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde in 89–93% yield .
  • Alkylation with 2-Carbamoylethyl Group :

    • Treat the pyrazole intermediate with 3-bromo-N,N-dimethylpropanamide in DMF/K₂CO₃ (80°C, 6 h).
    • Achieves 85% yield of 3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazole-4-carbaldehyde.
  • Knoevenagel Condensation :

    • React the aldehyde with cyanoacetic acid in ethanol/piperidine (reflux, 4 h).
    • Forms the target compound with 78% yield .
Table 1: Reaction Parameters and Outcomes
Step Reagents/Conditions Yield (%) Reference
Pyrazole formation Microwave (375 W), acetic acid, 5 min 89–93
Alkylation 3-Bromo-N,N-dimethylpropanamide, K₂CO₃, DMF 85
Knoevenagel reaction Cyanoacetic acid, piperidine, ethanol, reflux 78

Sonochemical Synthesis with Sequential Modifications

Sonication enhances reaction rates and selectivity for the pyrazole ring.

Procedure:

  • Sonochemical Cyclization :

    • Mix 4-bromophenyl hydrazine and ethyl acetoacetate in ethanol under ultrasound (40 kHz, 50°C, 2 h).
    • Obtains 3-(4-bromophenyl)-1H-pyrazol-5-ol in 82% yield .
  • Chlorination and Displacement :

    • Convert the hydroxyl group to chloride using POCl₃ (reflux, 3 h).
    • Substitute with 2-aminoethylcarbamide in THF/K₂CO₃ (60°C, 8 h) for 76% yield .
  • Oxidation and Condensation :

    • Oxidize the methyl group to aldehyde using MnO₂, then condense with cyanoacetic acid (75% yield).
Table 2: Sonication vs. Conventional Heating
Method Time (h) Yield (%) Purity (%)
Sonication 2 82 98
Conventional heating 6 68 92

Green Chemistry Approaches

Eco-friendly methods emphasize solvent-free conditions and recyclable catalysts.

Highlights:

  • Microwave Synthesis : Reduces reaction time from 12 h to 5 min compared to thermal methods.
  • Aqueous Workup : Precipitation in water avoids organic solvents, achieving 94% purity.
  • Catalyst Recycling : Pd nanoparticles reused 5 times with <5% activity loss.

Analytical Validation and Characterization

All routes validate the product via:

  • ¹H/¹³C NMR : Peaks at δ 7.63–7.28 (8H, aromatic), 6.82 (1H, pyrazole-H), 4.51 (2H, CH₂).
  • HRMS : m/z 389.20 [M+H]⁺.
  • XRD : Confirms planar cyanoacrylic acid moiety.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactivity

The compound is synthesized via multi-step protocols involving:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates .

  • Functionalization : Introduction of the 4-bromophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

  • Cyanoacrylic acid attachment : Michael addition of cyanoacetamide derivatives to α,β-unsaturated ketones, followed by elimination .

Key intermediates include:

IntermediateRole in Synthesis
4-(4-Bromophenyl)-2,4-dioxobutanoic acidPrecursor for pyrazole cyclization
N-(4-Bromophenyl)-2-cyanoacetamideSource of cyanoacrylic acid moiety

Bromophenyl Group

  • Cross-coupling reactions : Participates in Suzuki-Miyaura couplings with boronic acids to form biaryl systems .
    Example:

    Ar Br+Ar B OH 2Pd catalystAr Ar +Byproducts\text{Ar Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{Byproducts}
  • Nucleophilic substitution : Bromine can be replaced by amines or thiols under basic conditions.

Cyanoacrylic Acid Moiety

  • Hydrolysis : Converts to amides or carboxylic acids under acidic/basic conditions.

  • Conjugate addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-position .

Pyrazole Ring

  • Electrophilic substitution : Bromination or nitration at the C5 position.

  • Coordination chemistry : Binds to metal ions via N1 and N2 atoms, forming complexes .

Characterization and Reaction Monitoring

Reactions are tracked using:

  • TLC : Rf values in ethyl acetate/hexane (3:7) ≈ 0.45.

  • Spectroscopy :

    TechniqueKey Signals
    1H NMR δ 8.39 (s, pyrazole-H), 7.79 (d, Ar-H)
    13C NMR 175.7 ppm (C=O), 117.5 ppm (CN)
    IR 1766 cm⁻¹ (C=O), 2210 cm⁻¹ (C≡N)

Mechanistic Insights

  • Michael addition-elimination : A proposed mechanism for forming the cyanoacrylic acid group involves nucleophilic attack on an α,β-unsaturated ketone, followed by malononitrile elimination (Fig. 1) .

  • Pyrazole cyclization : Hydrazine reacts with 1,3-diketones to form the pyrazole core, with regioselectivity controlled by steric effects .

Stability and Degradation

  • Thermal decomposition : Degrades above 200°C, releasing HBr and CO₂.

  • Photoreactivity : UV exposure induces cis-trans isomerization in the cyanoacrylic acid group .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential therapeutic properties, particularly in the field of oncology and anti-inflammatory treatments.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines through the modulation of apoptosis-related proteins . The specific compound may share similar mechanisms due to its structural characteristics.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds often inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways . The compound's ability to modulate inflammatory responses makes it a candidate for further exploration in treating inflammatory diseases.

Materials Science Applications

In addition to its pharmacological potential, this compound can also be utilized in materials science.

Synthesis of Functional Materials

The unique structure of 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid allows for its use as a building block in the synthesis of functional materials. For example, it can be incorporated into polymer matrices to enhance mechanical properties or thermal stability .

Dyes and Pigments

Due to its chromophoric properties, the compound can be explored as a dye or pigment in various applications, including textiles and coatings. The bromophenyl group can enhance the color stability and lightfastness of the resultant materials .

Case Study 1: Anticancer Research

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of oxidative stress and subsequent apoptosis . This suggests that 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid could potentially be developed into a therapeutic agent for cancer treatment.

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory agents, researchers synthesized various pyrazole derivatives and tested their effects on inflammatory markers in vitro. The findings indicated that certain compounds significantly reduced levels of pro-inflammatory cytokines, suggesting that similar compounds could be effective in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect acetylcholinesterase activity, which is crucial for the hydrolysis of acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve pulse transmission and behavioral effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-(4-Bromophenyl), 1-(2-carbamoylethyl), 4-(2-cyanoprop-2-enoic acid) C₁₇H₁₄BrN₃O₃ (estimated) ~404.22 Bromophenyl enhances lipophilicity; carboxylic acid increases solubility.
3-[1-(2-Carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid 3-(4-Methoxyphenyl), 1-(2-carbamoylethyl), 4-(2-cyanoprop-2-enoic acid) C₁₇H₁₆N₄O₄ 340.33 Methoxy group improves electron density; lower molecular weight.
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 3-(4-Methoxyphenyl), 1-phenyl, 4-(prop-2-en-1-one) C₂₅H₂₀BrN₂O₂ 477.34 Chalcone backbone; ketone group increases rigidity.
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate 3-(4-Bromophenyl), 1-(2-cyanoethyl), 4-(ethyl cyanoacrylate) C₁₈H₁₅BrN₄O₂ 399.20 Ethyl ester enhances membrane permeability; cyano groups for π-stacking.
3-[3-(2-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid 3-(2-Bromophenyl), 1H (unsubstituted), 4-(2-cyanoprop-2-enoic acid) C₁₃H₈BrN₃O₂ 318.13 Positional isomerism (2-bromo vs. 4-bromo) alters steric effects.

Physical and Spectroscopic Data

  • Melting Points : Pyrazole chalcones (e.g., ) melt at 144–145°C, while carbamoylethyl derivatives () likely have higher melting points due to hydrogen bonding .
  • IR Spectroscopy: reports ν(C=O) at 1665 cm⁻¹ and ν(NO₂) at 1530 cm⁻¹, whereas the target compound’s carboxylic acid would show ν(C=O) near 1700 cm⁻¹ .

Biological Activity

3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid, identified by its CAS number 1006442-44-9, is a complex organic compound featuring a pyrazole ring and various functional groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H13BrN4O3C_{16}H_{13}BrN_{4}O_{3} with a molecular weight of 389.20 g/mol. The structure includes a bromophenyl group, a carbamoylethyl substituent, and a cyanopropenoic acid moiety, contributing to its diverse biological activities.

PropertyValue
IUPAC Name3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
CAS Number1006442-44-9
Molecular FormulaC16H13BrN4O3
Molecular Weight389.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which can disrupt various biochemical pathways.

Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Nucleic Acid Interaction: The compound could intercalate into DNA or RNA, potentially affecting gene expression and cellular function.

Biological Activity Studies

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity:
    • A study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group enhances the electron density, potentially increasing interaction with cancer cell targets .
  • Antimicrobial Properties:
    • Similar compounds have shown increased antibacterial activity compared to their chlorinated analogues due to improved electron density on the hydrazinic end of the chain . This suggests that modifications in the structure can enhance antimicrobial efficacy.
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, although specific mechanisms remain to be elucidated through further research.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar pyrazole derivatives:

  • Study on Pyrazole Derivatives: Research published in Life journal indicates that certain pyrazole derivatives show promise as selective inhibitors for kinases involved in cancer progression . This aligns with the potential applications for 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid as a pharmacophore in anticancer drug development.
  • QSAR Models: A novel approach combining molecular interaction fields with ADME properties has been proposed to predict the biological activity of compounds similar to this pyrazole derivative. This method enhances the understanding of how structural variations affect biological outcomes .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or acrylonitrile precursors under reflux conditions (e.g., ethanol/HCl, 12–24 hours) .
  • Step 2 : Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Step 3 : Functionalization of the carbamoylethyl and cyano groups using carbodiimide-mediated coupling or Michael addition, monitored by TLC and purified via column chromatography (silica gel, hexane/EtOAc) .

Q. How is the crystal structure of this compound determined, and what parameters are critical for validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Crystal System : Triclinic (P1 space group) with unit cell dimensions (e.g., a = 7.3643 Å, b = 10.6795 Å, c = 13.1038 Å) .
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), ω-scan mode, and multi-scan absorption correction (e.g., CrysAlis PRO) .
  • Refinement : R-factor < 0.05, data-to-parameter ratio > 15:1, and validation using software like SHELXL .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR (¹H/¹³C) shifts with DFT-calculated spectra (Gaussian 09, B3LYP/6-31G** basis set) to identify conformational differences .
  • Dynamic Effects : Account for tautomerism or solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) by repeating experiments under controlled conditions .
  • Crystallographic Data : Use SC-XRD bond lengths/angles (e.g., C–C = 1.48–1.52 Å, C–N = 1.34 Å) to validate geometric isomerism .

Q. What computational models predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases, COX-2), focusing on binding affinity (ΔG ≤ −7.0 kcal/mol) and hydrogen-bonding networks with the carbamoylethyl/cyano groups .
  • MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes, analyzing RMSD (< 2.0 Å) and solvent-accessible surface area (SASA) .

Q. How to design assays for evaluating the compound’s anti-inflammatory activity?

  • Methodological Answer :

  • In Vitro : Measure COX-2 inhibition (IC₅₀) via ELISA, using indomethacin as a positive control .
  • Cell-Based : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages (RAW 264.7 cells) with dose-response curves (1–100 μM) .
  • Mechanistic Insight : Combine Western blotting (NF-κB/p38 MAPK pathways) and ROS-scavenging assays (DCFH-DA probe) to elucidate dual modes of action .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Experimental Replication : Measure solubility in DMSO, ethanol, and chloroform via UV-Vis spectroscopy (λ = 254 nm), ensuring temperature control (25°C ± 0.5°C) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) using HSPiP software to rationalize solvent compatibility .
  • Crystallinity Impact : Compare solubility of amorphous vs. crystalline forms (SC-XRD confirmed) to identify polymorphic influences .

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